Eudistomin T

Description

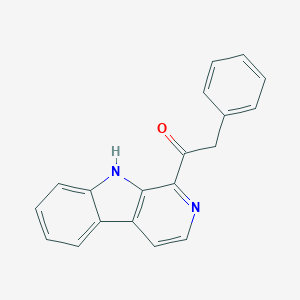

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZBLVWPBUFWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC=CC3=C2NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148505 | |

| Record name | Eudistomin T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108335-05-3 | |

| Record name | Eudistomin T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudistomin T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Eudistomin T from Eudistoma olivaceum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Eudistomin T, a β-carboline alkaloid, from the marine tunicate Eudistoma olivaceum. Due to the limited availability of a specific, detailed protocol for this compound in publicly accessible literature, this document outlines a probable experimental workflow adapted from the established methodologies for the isolation of other Eudistomin congeners from the same organism.

Physicochemical Properties of this compound

This compound is a naturally occurring compound found in the Bermudian tunicate Eudistoma olivaceum.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄N₂O | [1] |

| Molecular Weight | 286.3 g/mol | [1] |

| IUPAC Name | 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | [1] |

| CAS Number | 108335-05-3 | [1] |

Proposed Isolation and Purification Protocol

The following protocol is adapted from the comprehensive study by Rinehart et al. (1987), which successfully isolated seventeen other Eudistomins (A-Q) from Eudistoma olivaceum. This methodology provides a robust framework for the targeted isolation of this compound.

Collection and Extraction

-

Specimen Collection: Specimens of Eudistoma olivaceum are collected from their natural marine habitat.

-

Homogenization and Extraction: The collected tunicates are homogenized and repeatedly extracted with an organic solvent such as methanol (MeOH) to obtain a crude extract.

Solvent Partitioning

The crude methanol extract is subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. A typical partitioning scheme would involve:

-

Partitioning the crude extract between toluene and water.

-

Further partitioning of the aqueous layer with chloroform.

-

Subsequent partitioning of the remaining aqueous layer with n-butanol.

Based on the polarity of other β-carbolines, this compound is likely to be found in the chloroform or toluene fractions.

Chromatographic Purification

The fractions containing the target compound are then subjected to multiple rounds of chromatography for purification.

-

Silica Gel Chromatography: The active fraction is first separated using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform and methanol with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column showing the presence of β-carbolines are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

The purification process should be monitored at each stage by thin-layer chromatography (TLC) and HPLC analysis to track the presence of this compound.

Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound from Eudistoma olivaceum.

Caption: Proposed workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented in the available literature, other Eudistomins isolated from Eudistoma olivaceum have demonstrated a range of significant biological effects, including antiviral and antimicrobial properties.[2] For instance, Eudistomin C, another compound from this tunicate, has been shown to exhibit potent antitumor and antiviral activities by targeting the 40S ribosome and inhibiting protein translation.[3][4] This mechanism prevents the synthesis of viral proteins, thereby inhibiting viral replication.

The general mechanism of action for antiviral Eudistomins can be conceptualized as follows:

Caption: Generalized antiviral mechanism of Eudistomins.

It is plausible that this compound shares some of the biological activities observed in its congeners, but further research is required to elucidate its specific mechanism of action and potential therapeutic applications. The methodologies and insights presented in this guide are intended to provide a foundational framework for researchers to pursue the isolation and further investigation of this promising marine natural product.

References

An In-depth Exploration of a Marine-Derived β-Carboline Alkaloid

Abstract

Eudistomin T, a member of the diverse family of β-carboline alkaloids isolated from marine tunicates, represents a molecule of interest for scientific researchers in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its natural origin, chemical structure, and known biological activities within the context of the broader eudistomin class of compounds. Due to the limited specific research on this compound, this document leverages data and methodologies from studies on closely related eudistomins to provide a foundational understanding for future research. This guide summarizes the available data, outlines relevant experimental protocols, and presents signaling pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The eudistomins are a large family of indole alkaloids first isolated from marine ascidians, particularly of the genus Eudistoma.[1][2] These compounds are characterized by a β-carboline core structure and exhibit a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.[3] this compound was first isolated from the Caribbean tunicate Eudistoma olivaceum.[4] While research has been conducted on various eudistomins, specific data on this compound remains relatively scarce. This guide aims to consolidate the available information and provide a framework for researchers to approach the study of this promising marine natural product.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

For researchers seeking information on this compound, the following long-tail keywords are designed to capture specific search intent:

-

This compound mechanism of action

-

This compound synthesis and biological activity

-

This compound cytotoxicity in cancer cell lines

-

Antiviral properties of this compound

-

This compound structure-activity relationship

-

Marine natural products for drug discovery

-

Eudistoma olivaceum chemical constituents

-

β-carboline alkaloids in cancer research

-

This compound experimental protocols

-

Signaling pathways affected by this compound

-

This compound as a lead compound in pharmacology

-

Total synthesis of this compound and analogs

-

This compound in vitro and in vivo studies

-

Pharmacological profiling of this compound

-

This compound and DNA interaction studies

Quantitative Data on Eudistomin Activity

While specific quantitative data for this compound is limited in the available literature, data for other eudistomins can provide a comparative baseline for researchers. The following tables summarize the cytotoxic and antibacterial activities of several eudistomin compounds.

Table 1: Cytotoxicity of Eudistomin Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Eudistomin Y1 | MDA-MB-231 (Breast) | 42 | [5] |

| Eudistomin Y2 | MDA-MB-231 (Breast) | 35 | [5] |

| Eudistomin Y3 | MDA-MB-231 (Breast) | 63 | [5] |

| Eudistomin Y4 | MDA-MB-231 (Breast) | 15 | [5] |

| Eudistomin Y5 | MDA-MB-231 (Breast) | 28 | [5] |

| Eudistomin Y6 | MDA-MB-231 (Breast) | 21 | [5] |

| Eudistomin Y7 | MDA-MB-231 (Breast) | 19 | [5] |

| Eudistomin U | C19 Leukemia | 15.6 (µg/mL) | [3][6] |

| Eudistomin U | CaOV3 Ovarian | 24.9 (µg/mL) | [6] |

| Eudistomin U | WM266-4 Melanoma | 27.5 (µg/mL) | [6] |

| 3-formyl-eudistomin U | A375 Melanoma | 4.4 | [6] |

Table 2: Antibacterial Activity of Eudistomin U

| Bacterial Strain | Gram Type | IC50 (µg/mL) | Reference |

| Streptococcus pyogenes | Gram-positive | 3.4 | [3] |

| Staphylococcus aureus | Gram-positive | 6.4 | [3] |

| Mycobacterium smegmatis | Gram-positive | 3.6 | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are representative methodologies for key experiments relevant to the study of this compound, based on established protocols for other eudistomins.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on Eudistomin U and Y derivatives.[3][7]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A375) in 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 18-24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antibacterial Assay (Optical Density-Based)

This protocol is based on the evaluation of Eudistomin U.[3]

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase in a suitable broth medium.

-

Compound Preparation: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 18-24 hours).

-

Optical Density Measurement: Measure the optical density (OD) at 600 nm to determine bacterial growth.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC) by comparing the growth in the treated wells to the control wells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding the mechanism of action of novel compounds. The following diagrams, created using Graphviz, illustrate a potential mechanism of action for a related eudistomin and a general workflow for its synthesis.

Hypothesized Mechanism of Action of Eudistomin C

Eudistomin C has been shown to exert its cytotoxic and antiviral effects by targeting the 40S ribosomal subunit and inhibiting protein translation.[8][9] While the specific mechanism of this compound is yet to be elucidated, this pathway provides a plausible starting point for investigation.

Caption: Hypothesized mechanism of Eudistomin C via inhibition of protein synthesis.

General Synthetic Workflow for Eudistomins

The total synthesis of many eudistomins, particularly those in the Y series, has been achieved through the Pictet-Spengler reaction.[5][10] This workflow provides a general overview of this synthetic strategy.

Caption: General workflow for the synthesis of Eudistomin analogs.

Conclusion and Future Directions

This compound, a β-carboline alkaloid from the marine tunicate Eudistoma olivaceum, belongs to a class of compounds with demonstrated biological potential. While specific research on this compound is currently limited, the broader eudistomin family exhibits significant antiviral, antibacterial, and anticancer activities. This guide provides a foundational resource for researchers by compiling the available information, presenting relevant experimental protocols, and visualizing potential mechanisms and synthetic pathways based on closely related analogs.

Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation. Key areas of investigation should include:

-

Broad-spectrum biological screening: Assessing the cytotoxic, antiviral, and antimicrobial activities of this compound against a wide range of cell lines and pathogens.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features for enhanced potency and selectivity.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other promising marine natural products.

References

- 1. Marine Natural Products from Tunicates and Their Associated Microbes [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-formyl-eudistomin U with anti-proliferation, anti-migration and apoptosis-promoting activities on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Total synthesis and biological activity of marine alkaloid Eudistomins Y1-Y7 and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

An In-Depth Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy for B-cell Malignancies

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core concepts, quantitative clinical data, and experimental methodologies related to CAR T-cell therapy for B-cell malignancies. The content is structured to facilitate in-depth understanding and guide further research and development in this transformative area of oncology.

Keyword Categorization Based on Researcher Intent

To effectively guide content creation, keywords related to CAR T-cell therapy are categorized below based on five key researcher intents.

| Intent Category | Keywords |

| Informational | What is CAR T-cell therapy?, CAR T-cell mechanism of action, CAR-T for B-cell lymphoma, CD19 CAR-T signaling, CAR T-cell generations, CAR T-cell therapy challenges, Mechanisms of CAR-T resistance.[1][2][3][4][5] |

| Navigational | FDA approved CAR-T therapies, CAR-T cell therapy clinical trials, ZUMA-7 trial results, ELIANA trial data, Center for International Blood and Marrow Transplant Research (CIBMTR), Novartis CAR-T, Kite Pharma CAR-T.[6][7] |

| Commercial | Axicabtagene ciloleucel vs Tisagenlecleucel, Lisocabtagene maraleucel efficacy, Best CAR-T for DLBCL, CAR T-cell manufacturing systems, Lentiviral vectors for CAR-T, Non-viral CAR-T transfection.[8][9] |

| Transactional | Order CAR T-cell cytotoxicity assay kit, Purchase GMP-grade lentivirus, CAR-T cell therapy cost, Enroll in CAR-T clinical trial, CAR-T cell manufacturing services. |

| Investigational | CAR T-cell exhaustion markers, Dual antigen targeting CAR-T, Allogeneic CAR-T therapy, CAR-T for solid tumors, Overcoming antigen escape, PD-1 knockout CAR-T cells.[1][10] |

Quantitative Data from Pivotal Clinical Trials

The following tables summarize key efficacy and safety data from pivotal and real-world studies of three FDA-approved CD19-directed CAR T-cell therapies: Axicabtagene Ciloleucel (Axi-cel), Tisagenlecleucel (Tisa-cel), and Lisocabtagene Maraleucel (Liso-cel).

Table 1: Efficacy of Approved CAR T-Cell Therapies in B-Cell Malignancies

| Therapy (Trade Name) | Trial / Cohort | Indication | N | Overall Response Rate (ORR) | Complete Response (CR) | Duration of Response (DOR) / Survival |

| Axicabtagene Ciloleucel (Yescarta®) | ZUMA-7 (Pivotal) | 2L Relapsed/Refractory (R/R) Large B-Cell Lymphoma (LBCL) | 170 | 83% | 65% | Median Event-Free Survival: 8.3 months.[7][11] |

| Chinese Real-World | R/R Non-Hodgkin Lymphoma (NHL) | 101 | 83.2% | 58.4% | Median PFS: 12.0 months; 12m-OS Rate: 84.3%.[12] | |

| Tisagenlecleucel (Kymriah®) | ELIANA (Pivotal) | R/R Pediatric/Young Adult B-Cell ALL | 79 | 82% | 60% (CR) + 21% (CRi) | 3-Year Relapse-Free Survival: 48%.[13][14] |

| JULIET (Pivotal) | R/R Adult DLBCL | 111 | 52% | 40% | Median Overall Survival: 11.1 months.[6] | |

| CIBMTR Registry | Real-World R/R ALL | 255 | 85.5% (Initial CR) | - | 12-Month DOR: 60.9%; 12-Month OS: 77.2%.[15] | |

| Lisocabtagene Maraleucel (Breyanzi®) | TRANSFORM (Pivotal) | 2L R/R LBCL | 92 | 86% | 66% | Median PFS: Not Reached vs 6 months (SoC).[16] |

| TRANSCEND NHL 001 | R/R FL (3L+) | 101 | 97% | 94% | - | |

| CIBMTR Registry | Real-World R/R LBCL | 323 | 79% | 65% | 6-Month PFS: 66.7%.[17] |

CRi: Complete Remission with incomplete blood count recovery; L: Line (e.g., 2L = second-line); DLBCL: Diffuse Large B-Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; FL: Follicular Lymphoma; PFS: Progression-Free Survival; OS: Overall Survival; SoC: Standard of Care.

Table 2: Safety Profile (Key Toxicities) of Approved CAR T-Cell Therapies

| Therapy (Trade Name) | Trial / Cohort | Indication | Grade ≥3 Cytokine Release Syndrome (CRS) | Grade ≥3 Neurologic Events (ICANS) | Grade ≥3 Cytopenias (Prolonged) |

| Axicabtagene Ciloleucel (Yescarta®) | ZUMA-7 | 2L R/R LBCL | 6% | 21% | Neutropenia: 69%.[11] |

| Chinese Real-World | R/R NHL | 15.2% | 1.0% (Grade 4) | Neutropenia: 82.9%.[12] | |

| Tisagenlecleucel (Kymriah®) | ELIANA | R/R Pediatric/Young Adult B-Cell ALL | 49% (managed in ICU) | 13% | - |

| CIBMTR Registry | Real-World R/R ALL | 11.6% | 7.5% | - | |

| Lisocabtagene Maraleucel (Breyanzi®) | TRANSFORM | 2L R/R LBCL | 1% | 4% | Cytopenias: 9%.[16] |

| CIBMTR Registry | Real-World R/R LBCL | 3% | 11% | - |

ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome.

Detailed Experimental Protocols

Autologous CAR T-Cell Manufacturing Workflow

The manufacturing of autologous CAR T-cells is a complex, multi-step process often described as a "vein-to-vein" workflow.[18]

Protocol Steps:

-

Leukapheresis: T-lymphocytes are collected from the patient's peripheral blood at a clinical site. The collected material is shipped to a central manufacturing facility.[18]

-

T-Cell Isolation and Enrichment: Upon arrival, the leukapheresis product is processed to isolate and enrich the T-cell population. This is commonly achieved using magnetic-activated cell sorting (MACS) targeting CD4+ and CD8+ T-cells.[19]

-

T-Cell Activation: Isolated T-cells are stimulated to proliferate. This is typically done by co-culturing the cells with beads coated with anti-CD3 and anti-CD28 antibodies, mimicking the primary and co-stimulatory signals for T-cell activation.[8][19]

-

Gene Transduction: The activated T-cells are genetically modified to express the chimeric antigen receptor. The most common method involves transduction with a lentiviral or retroviral vector carrying the CAR gene.[20] Non-viral methods, such as electroporation with transposon systems or CRISPR-Cas9-mediated gene editing, are also under development.[8]

-

Ex Vivo Expansion: The newly engineered CAR T-cells are expanded in a bioreactor for a period of 7 to 12 days.[19] The cells are cultured in specialized media containing cytokines like IL-2, IL-7, and IL-15 to promote proliferation and maintain a favorable phenotype.

-

Harvesting, Formulation, and Cryopreservation: Once the target cell dose is reached, the CAR T-cells are harvested, washed, and formulated in a cryopreservative medium. The final product is cryopreserved for shipment back to the clinical site.

-

Quality Control: Throughout the process, rigorous quality control tests are performed, including cell count and viability, CAR expression level (by flow cytometry), sterility, and endotoxin levels.

In Vitro CAR T-Cell Cytotoxicity Assay

Evaluating the ability of CAR T-cells to kill target tumor cells is a critical step in preclinical development and product characterization. Several methods are available, with lactate dehydrogenase (LDH) release and luminescence-based assays being common.[21][22]

Protocol for a Luciferase-Based Cytotoxicity Assay:

-

Target Cell Preparation: Target tumor cells (e.g., a CD19-positive B-cell lymphoma line) that have been engineered to stably express a luciferase reporter gene are seeded into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.[23]

-

Effector Cell Co-culture: CAR T-cells (effector cells) are added to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1, 5:1, 10:1).[23] Control wells should include target cells alone (spontaneous death) and mock-transduced T-cells co-cultured with target cells.

-

Incubation: The co-culture plate is incubated for a predetermined period, typically ranging from 4 to 24 hours, at 37°C and 5% CO2.[23][24]

-

Lysis Quantification: After incubation, a luciferase substrate is added to each well. The plate is incubated for a short period (5-10 minutes) to allow the enzymatic reaction to occur.

-

Signal Measurement: The luminescence, which is proportional to the number of viable target cells remaining, is measured using a plate luminometer.

-

Data Analysis: The percentage of specific lysis is calculated for each E:T ratio using the following formula: % Specific Lysis = 100 * (1 - (Luminescence_Experimental / Luminescence_TargetCellsOnly))

Mandatory Visualizations

CAR Signaling Pathway

The diagram below illustrates the key signaling events following the engagement of a second-generation CD19 CAR with its target antigen on a malignant B-cell.

Caption: CD19 CAR T-cell activation and downstream signaling cascade.

Autologous CAR T-Cell Manufacturing Workflow

This diagram outlines the major steps in the production of patient-specific CAR T-cell therapies, from collection to infusion.

Caption: The vein-to-vein workflow for autologous CAR T-cell manufacturing.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of resistance to CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | CAR-T cell therapy: developments, challenges and expanded applications from cancer to autoimmunity [frontiersin.org]

- 4. Frontiers | Understanding the Mechanisms of Resistance to CAR T-Cell Therapy in Malignancies [frontiersin.org]

- 5. Mechanisms of resistance to chimeric antigen receptor-T cells in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kymriah® (tisagenlecleucel) – An overview of the clinical development journey of the first approved CAR-T therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Safety evaluation of axicabtagene ciloleucel for relapsed or refractory large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P1203: EFFICACY AND SAFETY OF AXICABTAGENE CILOLEUCEL (AXI-CEL) FOR THE TREATMENT OF RELAPSE/REFRACTORY NON-HODGKIN LYMPHOMA: FIRST REAL-WORLD DATA IN CHINESE POPULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Outcomes of Tisagenlecleucel Therapy in Lymphoblastic Leukemia - The ASCO Post [ascopost.com]

- 14. Three-Year Update of Tisagenlecleucel in Pediatric and Young Adult Patients With Relapsed/Refractory Acute Lymphoblastic Leukemia in the ELIANA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. google.com [google.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. biorxiv.org [biorxiv.org]

- 24. Cytotoxic CAR-T cell assay [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

The journey to a new therapeutic is paved with meticulous investigation, beginning with foundational and exploratory research. This in-depth technical guide illuminates the critical early stages of drug discovery, from the initial spark of an idea to the identification of a promising lead compound. We will delve into the core concepts, experimental methodologies, and data-driven decision-making that underpin this pivotal phase.

The Landscape of Early Drug Discovery: Key Concepts and Keywords

The genesis of any new drug lies in a deep understanding of the underlying biology of a disease. This foundational knowledge allows researchers to identify potential therapeutic targets and devise strategies to modulate their activity. Key terms that define this exploratory landscape include:

-

Basic Research: The fundamental scientific inquiry that seeks to expand knowledge without a specific application in mind. In drug discovery, this often involves elucidating disease mechanisms and identifying novel biological pathways.

-

Target Identification and Validation: The process of selecting a specific biological molecule, such as a protein or gene, that is believed to play a causal role in a disease and confirming its relevance. This is a critical step that significantly influences the success of a drug discovery program.

-

Assay Development: The design and optimization of experimental methods to measure the activity of a biological target or the effect of a compound on a cellular process. Robust and reliable assays are the bedrock of successful screening campaigns.

-

High-Throughput Screening (HTS): An automated process that allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a target.

-

Hit-to-Lead (H2L): The process of taking initial "hit" compounds from a screening campaign and optimizing their chemical structures to improve properties such as potency, selectivity, and drug-like characteristics, transforming them into "lead" compounds.

-

Lead Optimization: The iterative process of refining the chemical structure of a lead compound to enhance its efficacy, safety, and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate.

Experimental Protocols: The Methodologies Fueling Discovery

A range of sophisticated experimental techniques are employed to navigate the early stages of drug discovery. Below are detailed protocols for some of the most critical methods.

High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.

Experimental Workflow: High-Throughput Screening (HTS)

Protocol: In Vitro Kinase Assay for HTS

This protocol describes a common biochemical assay used to screen for kinase inhibitors.

-

Plate Preparation:

-

Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into a 384-well microplate.

-

Add 5 µL of a solution containing the target kinase (e.g., 2 nM final concentration) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

-

-

Reaction Initiation:

-

Add 5 µL of a solution containing the kinase substrate (e.g., a specific peptide) and ATP (at the Kₘ concentration for the kinase) in assay buffer to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 10 µL of a detection reagent (e.g., a reagent that produces a luminescent signal in the absence of ADP, with the signal decreasing as ADP is produced by the kinase reaction).

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Read the luminescence signal on a plate reader.

-

Target Validation Using CRISPR-Cas9

CRISPR-Cas9 technology allows for precise gene editing to validate the role of a potential drug target.

Protocol: CRISPR-Cas9 Mediated Gene Knockout in a Cancer Cell Line

-

Guide RNA Design and Cloning:

-

Design two or three single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.

-

Clone the sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.

-

-

Cell Transfection:

-

Transfect the cancer cell line with the sgRNA/Cas9 expression vector using a suitable method (e.g., lipid-based transfection or electroporation).

-

-

Selection and Clonal Isolation:

-

Select for transfected cells using an appropriate marker (e.g., antibiotic resistance).

-

Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

-

Verification of Gene Editing:

-

Expand the single cell clones and extract genomic DNA.

-

Perform PCR to amplify the targeted region and sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift and gene knockout.

-

-

Phenotypic Analysis:

-

Assess the effect of the gene knockout on a relevant cancer cell phenotype (e.g., proliferation, apoptosis, or migration) to validate the target.

-

Measuring Target Engagement and Downstream Effects

Protocol: Western Blot Analysis of Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Sample Preparation:

-

Lyse cells or tissues in a buffer containing detergents and protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the light signal using a digital imager.

-

Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the amount of a specific mRNA transcript.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues.

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

-

qPCR Reaction:

-

Set up a PCR reaction containing the cDNA template, primers specific for the gene of interest, and a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green).

-

-

Data Acquisition and Analysis:

-

Run the qPCR reaction in a real-time PCR instrument that measures the fluorescence at each cycle.

-

The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of the target mRNA.

-

Normalize the Cq values of the gene of interest to a housekeeping gene to control for variations in RNA input.

-

Data Presentation and Interpretation

Quantitative data is the lifeblood of drug discovery. Presenting this data in a clear and structured format is essential for interpretation and decision-making.

High-Throughput Screening (HTS) Data

The primary output of an HTS campaign is a large dataset of activity values for each compound tested. This data is typically normalized to positive and negative controls and expressed as a percentage of inhibition or activation.

Table 1: Representative Data from a Primary High-Throughput Screen for a Kinase Target

| Compound ID | Concentration (µM) | Raw Signal | % Inhibition |

| Control (DMSO) | - | 125,432 | 0.0 |

| Staurosporine | 10 | 5,876 | 95.3 |

| Compound A | 10 | 112,890 | 10.0 |

| Compound B | 10 | 15,678 | 87.5 |

| Compound C | 10 | 89,543 | 28.6 |

| Compound D | 10 | 6,123 | 95.1 |

Dose-Response Analysis

"Hit" compounds from the primary screen are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Table 2: Dose-Response Data for a "Hit" Compound

| Compound Concentration (nM) | % Inhibition |

| 1 | 5.2 |

| 10 | 15.8 |

| 50 | 48.9 |

| 100 | 75.3 |

| 500 | 92.1 |

| 1000 | 95.6 |

Preclinical Toxicology Data

Early assessment of a compound's safety profile is crucial. In vivo studies in animal models provide initial data on potential toxicity.

Table 3: Representative Preclinical Toxicology Data for a Lead Compound

| Parameter | Value | Species |

| LD₅₀ (Oral) | >2000 mg/kg | Rat |

| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day | Rat (28-day study) |

| Ames Test | Negative | - |

Visualizing Biological Complexity: Signaling Pathways and Workflows

Diagrams are powerful tools for representing the intricate relationships within biological systems and experimental processes.

Signaling Pathways in Drug Discovery

Understanding the signaling pathways that are dysregulated in disease is fundamental to identifying novel drug targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can clarify complex processes and decision-making criteria.

Hit-to-Lead Decision Workflow

The progression from a "hit" to a "lead" involves a series of go/no-go decisions based on accumulating data.

Conclusion

Foundational and exploratory research is a dynamic and iterative process that lays the groundwork for the development of new medicines. By combining a deep understanding of disease biology with rigorous experimental methodologies and data-driven decision-making, researchers can identify and advance promising new therapeutic candidates. This guide has provided a comprehensive overview of the key principles, techniques, and data considerations that are essential for success in the initial stages of the drug discovery journey.

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential validation and comparative analysis studies for investigational compounds. It is designed to offer researchers, scientists, and drug development professionals a framework for confirming preclinical findings and benchmarking new chemical entities (NCEs) against existing compounds or methodologies. This guide emphasizes structured data presentation, detailed experimental protocols, and clear visualization of complex biological processes.

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is paramount for the effective evaluation of an investigational compound. All quantitative findings should be summarized in well-structured tables to facilitate direct comparison and interpretation.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity

| Compound | Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Cell Line A GI₅₀ (µM) | Cell Line B GI₅₀ (µM) | Therapeutic Index (Cell Line A) |

| Investigational Compound X | 15 | 1,200 | >10,000 | 2.5 | 5.1 | 166.7 |

| Comparator A | 25 | 800 | 9,500 | 3.0 | 6.2 | 120.0 |

| Comparator B | 10 | 150 | 1,500 | 1.8 | 3.7 | 180.0 |

| IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. Therapeutic Index calculated as (GI₅₀ / Target IC₅₀) for Cell Line A. |

Table 2: Comparative Dissolution Profile

| Time (minutes) | % Dissolved - Investigational Compound X | % Dissolved - Comparator A |

| 5 | 35 | 28 |

| 10 | 62 | 55 |

| 15 | 85 | 78 |

| 30 | 98 | 95 |

| 45 | 99 | 98 |

| 60 | 99 | 99 |

| Dissolution conditions: USP Apparatus 2 (paddle), 50 rpm, 900 mL of 0.1 N HCl. |

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of robust scientific inquiry. The following sections outline key experimental protocols for the validation and comparative analysis of investigational compounds.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the concentration at which a compound inhibits 50% of the activity of a target kinase (IC₅₀).

Materials:

-

Recombinant kinase

-

Kinase substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound and comparators

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the investigational compound and comparator compounds in DMSO.

-

Add a small volume of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the kinase enzyme solution to all wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature.[1]

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.[1]

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal will be proportional to the amount of ATP consumed or product formed.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the concentration at which a compound reduces cell viability by 50% (GI₅₀).[2][3]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Investigational compound and comparators

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a mixture of isopropanol and DMSO)[2]

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the investigational compound and comparator compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle-only control.

-

Incubate the plates for a specified duration (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[2]

-

Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[2]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control wells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value.

Comparative Dissolution Testing

This test compares the rate and extent to which an active pharmaceutical ingredient (API) dissolves from a solid oral dosage form of an investigational compound versus a comparator.[4]

Materials:

-

Investigational compound tablets/capsules

-

Comparator tablets/capsules

-

Dissolution apparatus (e.g., USP Apparatus 1 or 2)

-

Dissolution medium (e.g., simulated gastric or intestinal fluid)[5]

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Set up the dissolution apparatus with the specified medium, temperature, and agitation speed.[4]

-

Place one dosage form of the investigational compound in each vessel.

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.[4]

-

Analyze the samples to determine the concentration of the dissolved API using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4]

-

Repeat the procedure with the comparator compound under the exact same conditions.

-

Calculate the percentage of the API dissolved at each time point for both compounds.

-

Plot the percentage of dissolved drug against time to generate dissolution profiles for both the investigational and comparator compounds.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the validation and comparative analysis of investigational compounds.

Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway and illustrates how an investigational compound can inhibit a key kinase, thereby blocking downstream signaling.

References

Eudistomin T structure elucidation using NMR and MS

An in-depth technical guide for researchers, scientists, and drug development professionals on the structure elucidation of β-carboline alkaloids, using a representative Eudistomin analogue to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, primarily of the genus Eudistoma. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antiviral, antimicrobial, and cytotoxic properties. The structural diversity within this family necessitates robust analytical methodologies for accurate characterization. The definitive assignment of a novel Eudistomin structure relies on the synergistic application of mass spectrometry (MS) for determining the molecular formula and key fragments, and nuclear magnetic resonance (NMR) spectroscopy for mapping the precise atomic connectivity and stereochemistry.[1]

This technical guide provides a detailed walkthrough of the structure elucidation process, from initial molecular formula determination by high-resolution mass spectrometry (HR-MS) to the complete assembly of the molecular framework using a suite of 1D and 2D NMR experiments.

Mass Spectrometry Analysis

The first step in structure elucidation is to determine the molecular formula and gain initial structural insights through mass spectrometry.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate mass measurement of the parent ion, enabling the unambiguous determination of its elemental composition. For Eudistomin Analogue 1, analysis via electrospray ionization (ESI) in positive ion mode revealed a protonated molecular ion [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data for Eudistomin Analogue 1

| Ion | Experimental m/z | Calculated m/z | Difference (ppm) | Deduced Molecular Formula | Degrees of Unsaturation |

| [M+H]⁺ | 314.0431 | 314.0429 | +0.6 | C₁₅H₁₂BrN₃ | 11 |

The molecular formula C₁₅H₁₂BrN₃ indicates 11 degrees of unsaturation (rings and/or π-bonds), which is consistent with the polycyclic aromatic structure of a β-carboline core.

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS experiments are performed to fragment the parent ion, providing data on stable substructures. The fragmentation pattern of β-carbolines often involves characteristic losses related to the substituents and cleavages within the heterocyclic rings.[1]

Table 2: Key MS/MS Fragmentation Data for Eudistomin Analogue 1 ([M+H]⁺ = 314.04)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |

| 314.04 | 287.04 | 27 | HCN |

| 314.04 | 235.96 | 78.08 | Br |

| 314.04 | 183.06 | 130.98 | C₇H₅Br |

These fragments suggest the presence of a bromine atom on an aromatic ring and a nitrogen-containing heterocyclic system, characteristic of the Eudistomin family.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source. The sample was dissolved in methanol and infused directly. MS/MS analysis was performed using collision-induced dissociation (CID) with normalized collision energy of 35%. The instrument was operated in positive ion mode with a mass resolution setting of 70,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the relative positions of protons. All spectra for Eudistomin Analogue 1 were recorded in DMSO-d₆.

Workflow for NMR-Based Structure Elucidation

The process of piecing together a molecule from NMR data follows a logical progression, starting from simple 1D spectra and moving to more complex 2D correlation experiments.

References

Initial Biological Characterization of Eudistomin T: An In-depth Technical Guide

Disclaimer: As of October 2025, publicly available scientific literature lacks detailed information on the biological activity of Eudistomin T. While its total synthesis has been reported, comprehensive studies detailing its quantitative biological effects, experimental protocols, and mechanisms of action are not available. This guide will therefore focus on the biological characterization of a closely related and well-studied analogue, Eudistomin U , to provide researchers, scientists, and drug development professionals with a representative understanding of the potential bioactivities within this class of marine alkaloids.

Introduction to Eudistomins and Eudistomin U

Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates of the genus Eudistoma. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. Eudistomin U, a prominent member of this family, has been the subject of several studies aimed at elucidating its therapeutic potential.[1][2] This document provides a comprehensive overview of the initial biological characterization of Eudistomin U, presenting key quantitative data, detailed experimental methodologies, and conceptual diagrams of experimental workflows and potential mechanisms of action.

Quantitative Biological Activity of Eudistomin U

The biological activity of Eudistomin U has been quantified against various cancer cell lines and bacterial strains. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for its cytotoxic effects and the minimum inhibitory concentration (MIC) values for its antibacterial activity.

Table 1: Cytotoxicity of Eudistomin U against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |

| C19 | Leukemia | 15.6 | ~43.7 |

| CaOV3 | Ovarian Cancer | 24.9 | ~69.8 |

| WM266-4 | Melanoma | 27.5 | ~77.1 |

Data sourced from studies on the cytotoxicity of synthetic Eudistomin U.[3]

Table 2: Antibacterial Activity of Eudistomin U

| Bacterial Strain | Gram Type | MIC (µg/mL) | MIC (µM) |

| Streptococcus pyogenes | Gram-positive | 3.4 | ~9.5 |

| Staphylococcus aureus | Gram-positive | 6.4 | ~17.9 |

| Mycobacterium smegmatis | Gram-positive | 6.4 | ~17.9 |

| Escherichia coli | Gram-negative | 12.3 | ~34.5 |

| Pseudomonas aeruginosa | Gram-negative | 27.7 | ~77.7 |

Data from in vitro antibacterial susceptibility testing of Eudistomin U.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the standard protocols used to determine the cytotoxicity and antibacterial activity of Eudistomin U.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of Eudistomin U is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density.

-

Serial Dilution of Eudistomin U: Eudistomin U is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of Eudistomin U at which there is no visible growth.

Visualizations: Workflows and Proposed Mechanisms

To further clarify the experimental processes and the current understanding of Eudistomin U's mode of action, the following diagrams are provided.

Conclusion and Future Directions

The initial characterization of Eudistomin U reveals its potential as a lead compound for the development of new anticancer and antibacterial agents, with notable activity against Gram-positive bacteria.[1] The provided experimental protocols offer a foundation for further investigation and validation of these findings. While the precise signaling pathways affected by Eudistomin U are yet to be fully elucidated, its ability to bind to DNA is a suggested mechanism of action that warrants further exploration.[3]

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by Eudistomin U.

-

Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Evaluating its efficacy and safety in preclinical in vivo models.

-

And importantly, isolating and characterizing the biological activity of this compound to determine its unique therapeutic potential.

References

The Tryptophan-Driven Forge: Unraveling the Biosynthesis of β-Carboline Alkaloids in Tunicates

A Technical Guide for Researchers and Drug Development Professionals

The marine environment is a vast reservoir of unique chemical structures with significant pharmacological potential. Among these, the β-carboline alkaloids isolated from tunicates, particularly species of the genus Eudistoma, have garnered considerable attention for their diverse biological activities, including antiviral, antimicrobial, and cytotoxic properties. Understanding the biosynthetic pathways leading to these complex molecules is paramount for their sustainable production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of β-carboline alkaloids in tunicates, focusing on the core biochemical reactions, proposed enzymatic steps, and the experimental methodologies employed to elucidate this intricate process.

The Core Biosynthetic Blueprint: From Tryptophan to the β-Carboline Scaffold

The biosynthesis of the characteristic tricyclic β-carboline core in tunicates is believed to originate from the essential amino acid L-tryptophan . The central and defining biochemical transformation is an enzymatic Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine (derived from tryptophan) with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline ring system.

Subsequent enzymatic modifications, such as oxidation, dehydrogenation, and substitution, then give rise to the vast array of β-carboline alkaloids observed in these marine invertebrates.

Proposed Precursors and Key Intermediates

Based on structural analysis of isolated eudistomins and biosynthetic studies in related organisms, the primary precursors for the β-carboline skeleton are:

-

L-Tryptophan: The ultimate source of the indole ring and the adjacent carbon backbone.

-

Tryptamine: Formed via the decarboxylation of L-tryptophan, serving as a key intermediate amine for the Pictet-Spengler reaction.

For the more complex eudistomins, such as those possessing an oxathiazepine ring (e.g., eudistomins C, E, K, and L), additional precursors are proposed:

-

L-Cysteine: The likely source of the sulfur and a two-carbon unit, potentially incorporated as cysteinal.

-

S-Adenosylmethionine (SAM): A common methyl group donor for modifications to the core structure.

While direct, conclusive evidence for each enzymatic step in tunicates is still an active area of research, the proposed general pathway provides a robust framework for further investigation.

Visualizing the Pathway: A Proposed Biosynthetic Scheme

The following diagram illustrates the proposed biosynthetic pathway for the formation of a simple β-carboline scaffold and the incorporation of a cysteine-derived unit to form more complex structures.

Caption: Proposed biosynthetic pathway of β-carboline alkaloids in tunicates.

Quantitative Insights: A Call for Further Research

A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the biosynthesis of β-carboline alkaloids in tunicates. While precursor feeding studies have been proposed, detailed results, such as the percentage of incorporation of labeled precursors into the final products, have not been widely published. Similarly, kinetic data for the enzymes involved in this pathway in tunicates are yet to be determined.

The following table structure is provided as a template for future research to populate, which would be invaluable for a deeper understanding and potential biotechnological application of this pathway.

| Precursor | Labeled Isotope | Tunicate Species | Target β-Carboline | Incorporation Rate (%) | Reference |

| L-Tryptophan | ¹⁴C or ¹³C | Eudistoma sp. | Eudistomin X | Data not available | |

| Tryptamine | ¹⁴C or ³H | Eudistoma sp. | Eudistomin X | Data not available | |

| L-Cysteine | ³⁵S or ¹³C | Eudistoma sp. | Eudistomin C | Data not available |

Table 1: Template for Quantitative Precursor Incorporation Data.

| Enzyme | Substrate(s) | Tunicate Species | Km | Vmax | kcat | Reference |

| Tryptophan Decarboxylase | L-Tryptophan | Eudistoma sp. | Data not available | Data not available | Data not available | |

| Pictet-Spenglerase | Tryptamine, Aldehyde | Eudistoma sp. | Data not available | Data not available | Data not available |

Table 2: Template for Enzyme Kinetic Data.

Experimental Protocols: A Guide to Elucidating Biosynthetic Pathways

The investigation of natural product biosynthesis relies on a set of powerful experimental techniques. The protocols outlined below are based on established methodologies that have been proposed for the study of β-carboline biosynthesis in tunicates.

Precursor Feeding Studies with Isotopic Labeling

This technique is fundamental to identifying the building blocks of a natural product.

Objective: To determine if a putative precursor (e.g., L-tryptophan) is incorporated into the target β-carboline alkaloid.

Methodology:

-

Preparation of Labeled Precursor: Synthesize or procure a precursor labeled with a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotope.

-

Incubation: Introduce the labeled precursor to live tunicate specimens or a cell-free homogenate. The precursor can be administered via injection or dissolved in the surrounding seawater. Incubation times can vary from hours to days.

-

Extraction: After the incubation period, harvest the tunicate tissue and perform a standard organic extraction to isolate the secondary metabolites.

-

Purification: Purify the target β-carboline alkaloid using chromatographic techniques such as HPLC.

-

Detection of Label:

-

For stable isotopes, analyze the purified compound using Mass Spectrometry (to detect mass shifts) and NMR spectroscopy (to pinpoint the location of the label).

-

For radioactive isotopes, use liquid scintillation counting to quantify the amount of incorporated radioactivity.

-

-

Data Analysis: Calculate the percentage of incorporation to determine the efficiency of the precursor's conversion to the final product.

Caption: Experimental workflow for precursor feeding studies.

Cell-Free Extract Experiments

These experiments are crucial for identifying and characterizing the enzymes involved in the biosynthetic pathway.

Objective: To demonstrate the enzymatic conversion of a precursor to a product in a controlled, in vitro environment.

Methodology:

-

Preparation of Cell-Free Extract:

-

Homogenize fresh or frozen tunicate tissue in a suitable buffer (e.g., phosphate or Tris buffer) at 4°C.

-

Centrifuge the homogenate at low speed to remove cell debris, followed by a high-speed centrifugation (ultracentrifugation) to pellet membranes and organelles. The resulting supernatant is the cytosolic cell-free extract.

-

-

Enzyme Assay:

-

In a reaction vessel, combine the cell-free extract, the putative substrate (e.g., tryptamine and an aldehyde), and any necessary co-factors (e.g., NADPH, pyridoxal phosphate).

-

Incubate the reaction mixture at a controlled temperature for a defined period.

-

Include control reactions, such as boiled extract (to denature enzymes) or reactions missing a substrate, to ensure the observed conversion is enzymatic.

-

-

Product Identification:

-

Stop the reaction (e.g., by adding an organic solvent).

-

Extract the reaction mixture and analyze the products by HPLC, LC-MS, and/or GC-MS, comparing the retention times and mass spectra to authentic standards of the expected product.

-

Caption: Workflow for cell-free extract experiments.

Future Directions and Conclusion

The study of β-carboline biosynthesis in tunicates is a field ripe for discovery. While the foundational precursors and the central Pictet-Spengler reaction are reasonably well-established, the specific enzymes, their mechanisms, and the quantitative flux through the pathway remain largely unknown. Future research should focus on:

-

Enzyme Discovery and Characterization: Utilizing modern proteomic and genomic techniques to identify and isolate the specific enzymes (e.g., tryptophan decarboxylase, Pictet-Spenglerase) from tunicate species.

-

Quantitative Biosynthetic Studies: Conducting detailed precursor feeding experiments to populate the data tables outlined in this guide, providing a quantitative understanding of the pathway's efficiency.

-

Heterologous Expression: Cloning the identified biosynthetic genes into microbial hosts to enable large-scale, sustainable production of these valuable alkaloids.

A deeper understanding of the biosynthetic machinery within tunicates will not only illuminate a fascinating corner of marine natural product chemistry but also pave the way for the development of new and potent pharmaceuticals.

Eudistomins: A Technical Guide to Their Natural Sources, Habitat, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of eudistomin-producing ascidians, covering their natural sources, habitats, and the methodologies for evaluating their biological activities. Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, which have garnered significant interest in the scientific community due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. This document aims to serve as a comprehensive resource for professionals engaged in marine natural product research and drug discovery.

Natural Sources and Habitat of Eudistomin-Producing Ascidians

Eudistomins are primarily isolated from colonial ascidians, commonly known as sea squirts. These marine invertebrates are filter-feeders found in a variety of marine environments, from shallow waters to deeper sea regions, and are often attached to substrates such as rocks, corals, and artificial structures. The production of eudistomins can be influenced by various environmental factors, including geographic location, water depth, and temperature.

The following table summarizes the key eudistomin-producing ascidian species and their known habitats.

| Ascidian Species | Eudistomin(s) Produced | Geographical Distribution | Habitat Characteristics |

| Eudistoma olivaceum | Eudistomins A-Q | Caribbean Sea (Mexico, Belize, Florida)[1] | Shallow water environments.[1] |

| Eudistoma modestum | Not specified | Southeast Atlantic and Western Indian Ocean (South Africa)[2] | Subtropical, sessile on various substrates.[2] |

| Eudistoma sp. | Eudistomins W and X | Micronesia (Chuuk)[3] | Found growing on mangrove roots.[3] |

| Lissoclinum fragile | Eudistomin U, Isoeudistomin U | Widely distributed in tropical and subtropical waters.[1] | Found on stones, pilings, and offshore oil platforms.[1] |

| Ritterella sigillinoides | Eudistomin C | New Zealand | Specific habitat data not available in the provided results. |

| Pseudodistoma antinboja | Not specified | Korea (off the shore of Tong-Yeong) | Collected at a depth of 10-15 meters. |

| Eudistoma anshixinum | Not specified | Not specified | Specific habitat data not available in the provided results. |

Experimental Protocols

This section details the methodologies for the extraction of eudistomins and the assessment of their biological activities.

Extraction and Isolation of Eudistomins (General Protocol)

The extraction of eudistomins from ascidians typically involves solvent-based methods to separate the compounds from the biological matrix.

Methodology:

-

Collection and Preparation: Ascidian colonies are collected and immediately frozen or preserved in ethanol to prevent degradation of the natural products. The biomass is then homogenized.

-

Solvent Extraction: The homogenized tissue is subjected to sequential extraction with solvents of increasing polarity. A common sequence is:

-

Methanol (MeOH) or a mixture of Dichloromethane (CH₂Cl₂) and Methanol to extract a broad range of compounds.

-

The crude extract is then partitioned between an organic solvent (e.g., Ethyl Acetate) and water to separate polar and non-polar compounds.

-

-

Chromatographic Purification: The crude extract is further purified using various chromatographic techniques:

-

Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification of individual eudistomins.

-

-

Structure Elucidation: The chemical structure of the isolated eudistomins is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A549, HCT116, PC3, HT29, MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[6]

-

Compound Treatment: The cells are treated with various concentrations of the purified eudistomins and incubated for a further 24-72 hours.

-

MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.[7]

-

Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plate is incubated for 15 minutes with shaking.[7]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[7] The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Activity: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10][11]

Methodology:

-

Inoculum Preparation: A standardized bacterial suspension (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli) is prepared to match the 0.5 McFarland turbidity standard.[10]

-

Lawn Culture: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[10]

-

Disk Application: Sterile paper disks impregnated with known concentrations of the eudistomins (e.g., 5 and 10 µg per disk) are placed on the agar surface.[3]

-

Incubation: The plates are incubated at 37°C for 16-24 hours.[8]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone indicates the susceptibility of the bacteria to the compound.[9]

Antiviral Activity: Plaque Reduction Assay (General Protocol)

The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.

Methodology:

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in multi-well plates.

-

Virus and Compound Incubation: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of the eudistomin compound.

-

Agarose Overlay: After an initial incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (containing agarose) to restrict the spread of progeny virus to adjacent cells.

-

Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of viral inhibition.

Signaling Pathways and Mechanisms of Action

Eudistomins exert their biological effects through various molecular mechanisms. The following diagrams illustrate some of the known and potential signaling pathways affected by these compounds.

Inhibition of Protein Synthesis by Eudistomin C

Eudistomin C has been shown to target the 40S ribosomal subunit, thereby inhibiting protein synthesis. This is a key mechanism behind its cytotoxic and antiviral activities.[12]

Caption: Mechanism of Eudistomin C via 40S ribosome inhibition.

Potential Involvement of PI3K/Akt and MAPK/ERK Pathways in Eudistomin-Induced Cytotoxicity

The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis.[13][14][15] Many anticancer agents exert their effects by modulating these pathways. While direct interactions of most eudistomins with these pathways are still under investigation, their potent cytotoxic effects suggest a potential for such interactions.

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by eudistomins.

Experimental Workflow for Bioactivity Screening of Eudistomins

The following diagram outlines a typical workflow for the screening and evaluation of the biological activities of eudistomins.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Eudistoma modestum [sealifebase.org]

- 3. researchgate.net [researchgate.net]

- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. MeSH Browser [meshb-prev.nlm.nih.gov]

- 12. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Eudistomin T: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudistomin T, a marine-derived β-carboline alkaloid, has garnered significant scientific interest due to its potential therapeutic applications. Isolated from the tunicate Eudistoma olivaceum, this natural product exhibits a range of biological activities, including antibiotic properties.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and methodologies for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The guide includes a compilation of its physicochemical properties, detailed spectroscopic data, a representative synthetic protocol, and a discussion on its stability. Visualizations of key chemical pathways and experimental workflows are provided to facilitate a deeper understanding of this promising molecule.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄N₂O | PubChem |

| Molecular Weight | 286.33 g/mol | PubChem[2] |

| IUPAC Name | 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | PubChem[2] |

| CAS Number | 108335-05-3 | PubChem |

| Appearance | Yellow solid (Typical for related Eudistomins) | Inferred from Eudistomins Y₁–Y₇[3] |

| Melting Point | 217–232 °C (Range for related Eudistomins Y₁–Y₇) | Eudistomins Y₁–Y₇[3] |

| XLogP3 | 3.9 | PubChem (Computed)[2] |

| Polar Surface Area | 45.8 Ų | PubChem (Computed)[2] |